N-(2-Oxazolyl)-1-naphthylamine

Description

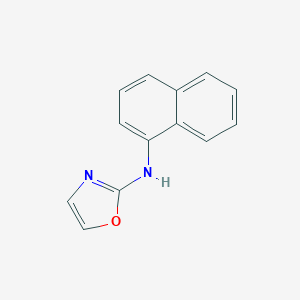

Structure

2D Structure

3D Structure

Properties

CAS No. |

100381-97-3 |

|---|---|

Molecular Formula |

C13H10N2O |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

N-naphthalen-1-yl-1,3-oxazol-2-amine |

InChI |

InChI=1S/C13H10N2O/c1-2-6-11-10(4-1)5-3-7-12(11)15-13-14-8-9-16-13/h1-9H,(H,14,15) |

InChI Key |

QPVKBSBPGROOBY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2NC3=NC=CO3 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC3=NC=CO3 |

Other CAS No. |

100381-97-3 |

Synonyms |

N-(2-Oxazolyl)-1-naphthylamine |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Oxazolyl 1 Naphthylamine and Its Analogues

General Synthetic Strategies for N-Substituted Naphthylamines

The foundational methods for the synthesis of N-substituted naphthylamines often involve the direct formation of the carbon-nitrogen bond between a naphthylamine core and a suitable substituent-bearing molecule. These strategies, while established, continue to be refined for improved efficiency and broader applicability.

Formation of N-(2-Oxazolyl)-1-naphthylamine via Reaction of 1-Naphthylamine (B1663977) with Oxazolyl Derivatives

The synthesis of this compound typically involves the coupling of 1-naphthylamine with a reactive oxazole (B20620) derivative. mdpi.com This can be achieved through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions. Common coupling partners for 1-naphthylamine include 2-halooxazoles (e.g., 2-chlorooxazole (B1317313) or 2-bromooxazole).

One of the most established methods for this type of C-N bond formation is the Ullmann condensation , which traditionally uses a copper catalyst at elevated temperatures. uni.lusci-hub.se Modern variations of the Ullmann reaction may employ copper salts, often in the presence of a ligand, under milder conditions to improve yields and substrate scope. researchgate.netnih.gov The reaction involves the copper-promoted coupling of an aryl halide with an amine.

| Coupling Reaction | Catalyst System | Key Features |

| Ullmann Condensation | Copper (elemental or salts) | Traditionally high temperatures, suitable for activated aryl halides. uni.lusci-hub.se |

| Buchwald-Hartwig Amination | Palladium with phosphine (B1218219) ligands | Mild conditions, broad substrate scope, high functional group tolerance. wikipedia.orgjk-sci.com |

Utilization of 1-Naphthylamine Hydrochloride in Condensation Reactions for Related Derivatives

1-Naphthylamine hydrochloride serves as a stable and convenient starting material for various condensation reactions, particularly with carbonyl compounds, to produce a range of N-substituted naphthylamine derivatives. These reactions typically involve the formation of an imine intermediate (Schiff base), which can be a final product or a precursor for further transformations.

For instance, 1-naphthylamine hydrochloride can be reacted with various aldehydes in an alcoholic medium, often with an acid catalyst, to form N-arylidenenaphthalen-1-amines. researchgate.net The hydrochloride salt can be neutralized in situ or used directly, with the reaction conditions adjusted accordingly. The resulting Schiff bases are versatile intermediates in organic synthesis.

Furthermore, multi-component condensation reactions involving 1-naphthylamine, an aldehyde, and a 1,3-dicarbonyl compound (like dimedone) can lead to the formation of complex heterocyclic systems such as benzo[c]acridine derivatives. researchgate.net These reactions are often catalyzed by acids and demonstrate the utility of 1-naphthylamine in building intricate molecular scaffolds. A patent describes the reaction of β-naphthylamine hydrochloride with sodium nitrite (B80452) to form a precipitate that upon heating yields a green colorant, showcasing a different type of condensation and rearrangement reaction. google.com

Advanced Synthetic Routes and Catalytic Approaches for Functionalization

To overcome the limitations of classical methods and to achieve higher levels of regioselectivity and efficiency, advanced synthetic routes employing transition metal catalysis have been developed. These methods allow for the direct functionalization of the naphthylamine core, providing powerful tools for creating structural diversity.

Transition Metal-Catalyzed Functionalization of Naphthylamine Systems

Transition metal catalysis has revolutionized the synthesis of complex aromatic compounds. For naphthylamine systems, palladium and cobalt catalysts have proven to be particularly effective in directing the functionalization to specific positions on the naphthalene (B1677914) ring.

Palladium-catalyzed reactions are highly effective for the regioselective arylation of naphthylamine derivatives. A key strategy involves the use of a directing group attached to the amino group of 1-naphthylamine. This directing group coordinates to the palladium catalyst, bringing it into close proximity to a specific C-H bond and facilitating its activation and subsequent arylation.

A prominent example is the use of a quinolinamide or picolinamide (B142947) directing group. researchgate.netnih.govacs.org In the presence of a palladium catalyst, such as palladium(II) acetate, and an arylating agent like an aryl iodide or a diaryliodonium salt, the arylation occurs with high regioselectivity at the C8 position of the naphthalene ring. researchgate.netnih.gov The proposed mechanism involves a sequential C-H activation and oxidative addition pathway. researchgate.net The directing group is crucial for this high regioselectivity and can often be removed under basic conditions to yield the free 8-aryl-1-naphthylamine derivative. researchgate.net This methodology demonstrates broad functional group tolerance. nih.govnih.gov

| Directing Group | Catalyst | Arylating Agent | Position of Arylation |

| Quinolinamide | Pd(OAc)₂ | Aryl Iodides | C8 researchgate.net |

| Picolinamide | Pd(OAc)₂ | Diaryliodonium Salts | C8 nih.gov |

Cobalt catalysis has emerged as a cost-effective and efficient alternative for the C-H functionalization of naphthylamine derivatives. Specifically, cobalt-catalyzed C(sp²)–H alkoxylation provides a direct route to aryl ethers. Similar to the palladium-catalyzed arylation, this transformation relies on a directing group strategy to achieve high regioselectivity.

Using a picolinamide directing group on the 1-naphthylamine nitrogen, a cobalt catalyst, such as cobalt(II) fluoride (B91410) or cobalt(II) acetate, can direct the alkoxylation to the C8 position with high selectivity. wikipedia.orgorganic-chemistry.orgnih.gov The reaction is typically carried out in the presence of an oxidant, like silver carbonate, and a base. wikipedia.orgorganic-chemistry.org This method is compatible with a wide range of primary and secondary alcohols, including fluorinated alcohols, which are important for the synthesis of biologically relevant molecules. wikipedia.orgorganic-chemistry.org The directing group can be subsequently removed, providing access to 8-alkoxy-1-naphthylamine derivatives. wikipedia.org

| Catalyst System | Directing Group | Reactant | Position of Alkoxylation |

| CoF₂ / Ag₂CO₃ / Cs₂CO₃ | Picolinamide | Primary and Secondary Alcohols | C8 wikipedia.orgorganic-chemistry.org |

| Co(OAc)₂·4H₂O / Ag₂CO₃ | Picolinamide | Hexafluoroisopropanol (HFIP) | C8 wikipedia.orgorganic-chemistry.org |

Heterocyclization Strategies Involving Naphthylamine Precursors

The construction of the oxazole ring onto a pre-existing naphthylamine framework is a key synthetic approach for this compound and its analogues. These heterocyclization strategies utilize the reactivity of the amino group of 1-naphthylamine or its derivatives to build the five-membered heterocyclic ring. The primary methods involve the cyclization of N-acylnaphthylamine derivatives or the reaction of naphthylamine-based nucleophiles with reagents that provide the remaining carbon and oxygen atoms required for the oxazole core.

One of the prominent strategies involves the intramolecular cyclization of N-(1-naphthyl)urea derivatives. thieme-connect.de This method is particularly effective for producing 2-(naphthylamino)oxazoles. The synthesis typically begins with a urea (B33335) compound where one of the nitrogen atoms is substituted with the 1-naphthyl group. This precursor then undergoes a base-promoted cyclization to form the oxazole ring. For instance, the synthesis of Ethyl 5-Amino-2-(1-naphthylamino)oxazole-4-carboxylate has been achieved through this pathway. thieme-connect.de The reaction proceeds by refluxing the corresponding urea precursor with a solution of sodium ethoxide in ethanol, which facilitates the ring closure. thieme-connect.de

Another potential heterocyclization pathway is analogous to the Hantzsch thiazole (B1198619) synthesis. However, the direct application of this method for oxazoles by reacting N-substituted ureas (such as N-(1-naphthyl)urea) with α-haloketones is often unsuccessful. nih.gov The lower nucleophilicity of the oxygen atom in urea compared to the sulfur atom in thiourea (B124793) makes this cyclization challenging. nih.gov Consequently, while N-substituted thioureas readily form 2-aminothiazoles, the corresponding ureas often fail to yield the desired 2-aminooxazoles under similar conditions. nih.gov

Alternative established methods for oxazole synthesis could be adapted for naphthylamine precursors. One such method is the reaction of cyanamide (B42294) with α-hydroxycarbonyl compounds. thieme-connect.com In this context, 1-naphthylcyanamide (B8702117) could serve as the nitrogen-containing precursor, reacting with an appropriate α-hydroxyketone or α-hydroxyaldehyde to form the this compound skeleton. Another classic approach involves the condensation of urea with α-halocarbonyl compounds. thieme-connect.com While this reaction can be complicated by the formation of imidazole (B134444) byproducts, using unsubstituted urea is a known route to N-unsubstituted 2-aminooxazoles. nih.govthieme-connect.com These could then be N-arylated with a naphthyl halide in a subsequent step, such as a Buchwald-Hartwig cross-coupling reaction, representing a two-step approach to the final product. nih.gov

A summary of a representative heterocyclization reaction is detailed in the table below.

Table 1: Synthesis of Ethyl 5-Amino-2-(1-naphthylamino)oxazole-4-carboxylate via Heterocyclization

| Precursor | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl 2-cyano-2-(3-(naphthalen-1-yl)ureido)acetate | Sodium ethoxide (NaOEt) in Ethanol (EtOH), reflux | Ethyl 5-amino-2-(naphthalen-1-ylamino)oxazole-4-carboxylate | Not specified | thieme-connect.de |

Chemical Reactivity and Functional Derivatization of N 2 Oxazolyl 1 Naphthylamine

Reactivity of the Naphthalene (B1677914) Moiety

The naphthalene core of the molecule is a primary site for chemical transformations, including electrophilic substitution, reduction, and oxidation.

Electrophilic Substitution Pathways and Regioselectivity

The amino group of 1-naphthylamine (B1663977) is a powerful activating group, directing electrophiles primarily to the C4 (para) and C2 (ortho) positions of the naphthalene ring. uasz.snresearchgate.net The presence of the N-(2-oxazolyl) substituent modulates this reactivity. Traditional electrophilic aromatic substitution on naphthalene derivatives can be challenging to control in terms of regioselectivity, as it is highly dependent on the existing functional groups. researchgate.net

Modern synthetic strategies often employ directing groups to achieve high regioselectivity. For instance, the use of a picolinamide (B142947) directing group in concert with a silver(I) catalyst has enabled the specific C4-amination of 1-naphthylamine derivatives. mdpi.comsemanticscholar.org This method provides a pathway to 4-aminated products with good to excellent yields under mild, room temperature conditions. mdpi.comsemanticscholar.org Similarly, other transition-metal-catalyzed C-H functionalization reactions have been developed to introduce various substituents at specific positions of the naphthalene ring. researchgate.netsemanticscholar.org For example, copper-catalyzed reactions have been utilized for the ortho-amination of aniline (B41778) derivatives, a principle that can be extended to naphthylamine systems. acs.org

The table below summarizes the regioselectivity observed in various electrophilic substitution reactions of 1-naphthylamine derivatives.

| Reaction | Reagents | Major Product Position(s) | Reference(s) |

| Nitration | Bi(NO3)3•5H2O | ortho | researchgate.net |

| Sulfonation | Sulfuric Acid | 2- and 4- | evitachem.com |

| C4-H Amination | Azodicarboxylates, Ag(I) catalyst, Picolinamide directing group | 4- | mdpi.comsemanticscholar.org |

| Halogenation | Hexachlorocyclohexadienone | 8- (on 5-hydroxy-2-(alkylamino)tetralins) | smolecule.com |

Reductive and Oxidative Transformations of the Naphthalene Core

The naphthalene core of N-(2-Oxazolyl)-1-naphthylamine can undergo both reduction and oxidation, altering the aromatic system.

Reductive Transformations: Reduction of the unsubstituted ring of 1-naphthylamine can be achieved using sodium in boiling amyl alcohol, yielding tetrahydro-1-naphthylamine. wikipedia.org This transformation highlights the possibility of selectively saturating one of the rings in the naphthalene system.

Oxidative Transformations: Oxidation of 1-naphthylamine with reagents like chromic acid leads to the formation of 1,4-naphthoquinone. wikipedia.org The reaction of N-phenyl-1-naphthylamines with oxygen-centered radicals has also been studied, indicating complex oxidation pathways. rsc.org Furthermore, the oxidation of the related compound 2-naphthylamine (B18577) with benzoyl peroxide has been investigated, suggesting that the amino group and the naphthalene ring are susceptible to oxidative modification. rsc.org

Reactivity of the Oxazole (B20620) Moiety and its Influence on the N-Substituent

The oxazole ring is an electron-rich five-membered heterocycle containing both an oxygen and a nitrogen atom. numberanalytics.com Its electronic structure allows it to participate in various reactions. numberanalytics.com The reactivity of the oxazole ring is influenced by its substituents. numberanalytics.com

The oxazole ring is susceptible to both electrophilic and nucleophilic attack. numberanalytics.com It can undergo electrophilic substitution, and the nitrogen atom's electron-donating nature makes the ring more reactive towards electrophiles. numberanalytics.com Conversely, the presence of electron-withdrawing groups can make the oxazole ring more reactive towards nucleophiles. numberanalytics.com The oxazole ring can also undergo cleavage upon oxidation. nih.gov For instance, photo-oxidation of oxazoles with singlet oxygen can lead to ring cleavage through a [4+2]-cycloaddition mechanism, ultimately forming products like triamides. nih.gov This reactivity suggests that the oxazole moiety in this compound could be a site for oxidative degradation under certain conditions.

The oxazole group, being an electron-withdrawing substituent attached to the amino nitrogen, influences the nucleophilicity and reactivity of the amino group itself. This electronic effect can impact the conditions required for derivatization at the nitrogen atom.

Synthesis of this compound Derivatives for Advanced Research

The synthesis of derivatives of this compound is crucial for exploring its potential in various research areas. ontosight.ai Derivatization can be achieved by targeting the amino group or by introducing new functional groups onto the aromatic rings.

Derivatization via Amino Group Reactivity

The secondary amine functionality in this compound is a key site for derivatization. Standard reactions for secondary amines can be employed to introduce a variety of substituents. For example, acylation with acyl chlorides or anhydrides can produce the corresponding amides. Alkylation reactions can also be performed, though care must be taken to control the degree of substitution.

The development of derivatization reagents is an active area of research. For instance, reagents like diethyl ethoxymethylenemalonate (DEEMM) are used to derivatize amino compounds for analysis by liquid chromatography-tandem mass spectrometry. nih.gov Such techniques could be adapted for the derivatization and analysis of this compound and its metabolites.

Introduction of Diverse Functional Groups

The introduction of diverse functional groups onto the this compound scaffold can be achieved through various synthetic strategies. As discussed in section 3.1.1, directed C-H functionalization is a powerful tool for regioselective substitution on the naphthalene ring. researchgate.netmdpi.comsemanticscholar.org This allows for the precise installation of groups like halogens, alkylamines, and others.

Furthermore, the synthesis of related structures, such as N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines and N-(pyridinylmethyl)naphthalen-1-amines, has been accomplished from commercially available starting materials. nih.gov These synthetic routes often involve the formation of an imine followed by reduction or addition of an organometallic reagent. nih.gov These methodologies could potentially be adapted to introduce a wide array of functional groups to the this compound core structure, leading to a library of compounds for further investigation.

The table below lists some examples of derivatization reagents and the functional groups they introduce.

| Derivatization Reagent | Functional Group Introduced | Target Site | Reference(s) |

| Acyl Halides | Acyl group | Amino group | scribd.com |

| Diethyl ethoxymethylenemalonate (DEEMM) | Ethoxymethylenemalonate group | Amino group | nih.gov |

| Azodicarboxylates | Amino group (via C-H amination) | Naphthalene C4-position | mdpi.comsemanticscholar.org |

| Alkylamines (with Cu catalyst) | Alkylamino group | Naphthalene ortho-position | acs.org |

Generation of Novel N-Heterocyclic Systems

The unique structure of this compound, which combines a naphthalene core, a secondary amine linker, and an oxazole ring, presents multiple reactive sites for the synthesis of more complex, novel N-heterocyclic systems. ontosight.ai The electron-rich naphthalene ring system and the nucleophilic secondary amine are key functional groups that can participate in a variety of cyclization reactions. evitachem.comwikipedia.org The generation of new heterocyclic frameworks from this scaffold can be approached through several synthetic strategies, primarily involving intramolecular cyclization or participation in intermolecular multi-component reactions.

The reactivity of the naphthylamine moiety is well-established. For instance, the unsubstituted 1-naphthylamine can undergo oxidative cyclization or be converted to other cyclic structures like 1,4-naphthoquinone. wikipedia.org These inherent reactive properties of the core structure are foundational for envisioning new synthetic pathways. The derivatization of this compound can lead to the formation of fused heterocyclic systems, where new rings are built onto the existing naphthalene structure.

Research into the synthesis of complex organic compounds often involves multi-step reactions that include cyclization, alkylation, and condensation. ontosight.ai While specific studies detailing the cyclization of this compound are not extensively documented, the principles of heterocyclic synthesis allow for the prediction of potential reaction pathways. For example, the introduction of a suitable functional group onto the secondary amine or the naphthalene ring could facilitate a subsequent intramolecular cyclization, leading to novel polycyclic aromatic compounds. The oxazole moiety itself can be a precursor, potentially undergoing ring-opening and rearrangement sequences to form different five- or six-membered heterocycles.

The table below outlines the potential reactive sites within the molecule and the theoretical heterocyclic systems that could be generated, based on common synthetic methodologies in heterocyclic chemistry. nih.govchim.it

Table 1: Potential Reactive Sites and Theoretical Heterocyclic Products

| Reactive Site | Potential Reaction Type | Theoretical N-Heterocyclic System |

|---|---|---|

| N-H of the amine and C8 of the naphthalene ring | Intramolecular Electrophilic Cyclization | Fused polycyclic systems (e.g., derivatives of benzo[h]quinoline) |

| Oxazole Ring | Ring Transformation / Rearrangement | Substituted imidazoles, triazoles, or other azoles |

| Naphthalene Ring | Cycloaddition Reactions | Complex polycyclic structures with additional fused rings |

Further research could explore domino reactions, "click" chemistry, or metal-catalyzed cross-coupling and cyclization reactions to unlock the full synthetic potential of this compound. nih.gov Such methods are highly efficient for constructing molecular complexity and could be applied to this compound to generate libraries of novel N-heterocyclic compounds for various applications. nih.govnih.gov

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 1,4-naphthoquinone |

| N-(5-amino-2-oxazolyl)-1-Naphthylamine |

| 1-Naphthylamine, 5,6,7,8-tetrahydro-2-methyl-N-(2-oxazolin-2-yl)- |

| Benzo[h]quinoline |

| Imidazole (B134444) |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, providing granular information about the chemical environment of individual protons and carbon atoms. For N-(2-Oxazolyl)-1-naphthylamine, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous signal assignment.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to display a series of signals corresponding to the distinct protons of the naphthyl and oxazolyl rings, as well as the amine proton. The aromatic region of the spectrum would be particularly complex, featuring signals for the seven protons of the naphthalene (B1677914) core. Their precise chemical shifts and coupling patterns (doublets, triplets, and multiplets) would be dictated by their position on the ring and their through-bond interactions with neighboring protons. The protons of the oxazole (B20620) ring are expected to appear as distinct signals, likely in a different region of the spectrum compared to the naphthyl protons due to the influence of the adjacent oxygen and nitrogen atoms. The amine proton (N-H) would typically present as a broad singlet, the chemical shift of which could be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

|---|---|---|---|

| Naphthyl-H | 7.0 - 8.5 | m | - |

| Oxazolyl-H | 6.5 - 7.5 | d, d | - |

| NH | Variable | br s | - |

Note: This table represents predicted values. Actual experimental data is required for definitive assignment.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, a total of 13 distinct signals would be expected, corresponding to the ten carbons of the naphthalene ring and the three carbons of the oxazole ring. The chemical shifts of the naphthyl carbons would be spread over a range typical for aromatic systems, with variations depending on their proximity to the amino substituent. The carbons of the oxazole ring would resonate at chemical shifts influenced by the electronegative heteroatoms, with the carbon atom situated between the oxygen and nitrogen likely appearing at a significantly downfield position.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Naphthyl-C | 110 - 140 |

| Oxazolyl-C | 100 - 160 |

Note: This table represents predicted values. Actual experimental data is required for definitive assignment.

Two-Dimensional (2D) NMR Techniques

To definitively assign the complex ¹H and ¹³C NMR spectra of this compound, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable. A COSY experiment would reveal the correlation between coupled protons, allowing for the tracing of the proton connectivity within the naphthalene and oxazole rings. An HSQC experiment would establish the direct one-bond correlations between protons and their attached carbon atoms, providing a powerful tool for assigning the carbon signals based on the already established proton assignments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. A prominent feature would be the N-H stretching vibration of the secondary amine, typically appearing as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The spectrum would also exhibit characteristic C-H stretching vibrations for the aromatic protons of the naphthalene and oxazole rings, usually found above 3000 cm⁻¹. The C=N stretching vibration of the oxazole ring would be expected in the 1600-1680 cm⁻¹ region, while the C=C stretching vibrations of the aromatic rings would give rise to a series of absorptions in the 1400-1600 cm⁻¹ range. The C-O stretching vibration of the oxazole ring would likely appear in the 1000-1300 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Oxazole C=N | C=N Stretch | 1600 - 1680 |

| Aromatic C=C | C=C Stretch | 1400 - 1600 |

| Oxazole C-O | C-O Stretch | 1000 - 1300 |

Note: This table presents expected ranges. Actual experimental data is required for definitive assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the ultraviolet and possibly the visible region, arising from π→π* and n→π* transitions within the conjugated system formed by the naphthalene and oxazole rings. The naphthalene moiety itself has characteristic absorptions, and the substitution with the amino-oxazolyl group is expected to cause a bathochromic (red) shift of these bands due to the extension of the conjugated system and the electron-donating nature of the amine. The precise wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities (ε) would be key parameters for characterizing the electronic structure of the molecule.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone in the analysis of this compound, offering precise molecular weight determination and insights into its structural framework through fragmentation analysis. The molecular formula of this compound is C₁₃H₁₀N₂O, with a monoisotopic mass of 210.07932 Da. uni.lu

Under mass spectrometric analysis, the molecule can undergo fragmentation. Common fragmentation pathways involve the cleavage of bonds near the site of ionization to produce smaller, stable fragment ions. orgchemboulder.com For instance, in molecules with heteroatoms like the nitrogen and oxygen in the oxazole ring, fragmentation can be initiated by the loss of a non-bonding electron. libretexts.org In the case of N-oxides, a characteristic fragmentation is the loss of an oxygen atom, a process known as deoxygenation, which can be induced by thermal activation in the ion source. nih.gov

The fragmentation of this compound can be predicted to follow general principles where the weakest bonds or bonds near the ionization site cleave to form the most stable resulting cations and radicals. orgchemboulder.com Analysis of the resulting fragment ions provides a fingerprint of the molecule's structure.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact elemental composition of this compound and its fragments. nih.govnpl.co.uk This technique provides highly accurate mass measurements, often to four or more decimal places, allowing for the confident assignment of molecular formulas. mdpi.com For example, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

In the context of complex mixtures, such as in metabolomics or environmental analysis, HRMS is indispensable for identifying unknown compounds. nih.govsciex.com For this compound, HRMS would confirm the elemental formula C₁₃H₁₀N₂O by matching the experimentally measured mass to the calculated exact mass with a very low margin of error. mdpi.com

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 211.08660 |

| [M+Na]⁺ | 233.06854 |

| [M-H]⁻ | 209.07204 |

| [M+NH₄]⁺ | 228.11314 |

| [M+K]⁺ | 249.04248 |

| [M+H-H₂O]⁺ | 193.07658 |

| [M+HCOO]⁻ | 255.07752 |

| [M+CH₃COO]⁻ | 269.09317 |

Data sourced from PubChem. uni.lu

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for analyzing polar molecules like this compound without causing significant fragmentation during the ionization process itself. nih.govnih.gov This allows for the clear observation of the protonated molecule, [M+H]⁺, or other adducts. uni.lunih.gov ESI-MS is often coupled with liquid chromatography (LC) for the analysis of complex samples. nih.gov

The process involves dissolving the analyte in a solvent and spraying it through a high-voltage capillary, generating charged droplets from which ions are desolvated and enter the mass analyzer. nih.gov The resulting ESI mass spectrum of this compound would prominently feature the ion corresponding to its molecular weight, providing a direct confirmation of its identity. nih.gov The stability of noncovalent complexes can also be studied using ESI-MS, although this is less relevant for the analysis of the single molecule itself. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample of this compound. This technique is fundamental for confirming the empirical and molecular formula of a newly synthesized compound. researchgate.netresearchgate.net The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula, C₁₃H₁₀N₂O.

A close agreement between the found and calculated values provides strong evidence for the compound's purity and stoichiometric identity. nih.govresearchgate.net For this compound, the theoretical elemental composition would be a key parameter for its initial characterization.

Table 2: Theoretical Elemental Composition of this compound (C₁₃H₁₀N₂O)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 74.27% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 4.79% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.33% |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.61% |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. ijapm.org It is widely used to determine the energetic, geometric, and vibrational characteristics of chemical systems. ijapm.org

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. arxiv.org For N-(2-Oxazolyl)-1-naphthylamine, this process involves adjusting the atomic coordinates to minimize the total energy of the system. arxiv.org Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a robust description of the molecule's geometry. nbu.edu.sanih.gov The optimization process is repeated iteratively until the forces on the atoms are negligible and the energy has converged. arxiv.orgcp2k.org

Once the optimized geometry is obtained, an analysis of the electronic structure provides critical information about the molecule's reactivity and properties. This involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.govunram.ac.id The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov For aromatic systems like this compound, the analysis would reveal the distribution of electron density and the nature of the π-system across the naphthyl and oxazolyl rings.

Table 1: Predicted Electronic Properties of this compound This table presents theoretically predictable parameters. Specific values for this compound require dedicated computational studies.

| Parameter | Description | Predicted Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability; likely localized on the naphthylamine moiety. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability; likely distributed over the π-conjugated system. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical stability and electronic excitation energy. A smaller gap suggests higher reactivity. |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms | Reveals electrophilic and nucleophilic sites within the molecule. |

Table 2: Representative Optimized Geometrical Parameters from DFT Calculations The following table is an example of data obtained from geometry optimization. Actual values for this compound are not available in published literature and would need to be calculated.

| Structural Parameter | Description | Expected Value (Å or °) |

|---|---|---|

| C-N (Amine) | Bond length between the naphthyl ring and the amine nitrogen | ~1.36 - 1.40 Å |

| N-C (Oxazole) | Bond length between the amine nitrogen and the oxazole (B20620) ring | ~1.38 - 1.42 Å |

| C=N (Oxazole) | Double bond length within the oxazole ring | ~1.29 - 1.34 Å |

| C-C-N-C | Dihedral angle defining the twist between the naphthyl and oxazolyl rings | Varies depending on steric hindrance and electronic effects |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra, such as UV-visible spectra. nih.govresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the absorption wavelengths (λmax) and oscillator strengths, which correspond to the positions and intensities of peaks in an experimental spectrum. nih.gov For this compound, TD-DFT calculations performed on the optimized ground-state geometry would help identify the nature of its electronic transitions, such as π→π* or n→π* transitions, which are characteristic of conjugated and heterocyclic systems. researchgate.net

Ab Initio Molecular Orbital Calculations

Ab initio (Latin for "from the beginning") molecular orbital calculations are methods based entirely on theoretical principles, without the inclusion of experimental data. dtic.mil These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), solve the Schrödinger equation for the molecular system. ijapm.orgdtic.mil While computationally more demanding than DFT, ab initio calculations can provide highly accurate results, especially for smaller molecules or when high precision is required. dtic.mil For this compound, these calculations could be used to rigorously verify the results obtained from DFT, providing a deeper understanding of the electronic structure and orbital energies. unram.ac.id They are particularly useful for calculating properties like electron correlation energies, which are approximated in DFT.

Theoretical Studies on Reaction Mechanisms and Energetics

Theoretical chemistry is instrumental in elucidating the pathways of chemical reactions, identifying transition states, and calculating the energy barriers that govern reaction rates. nih.gov For a molecule like this compound, which could participate in various reactions such as electrophilic substitution on the naphthyl ring or reactions involving the oxazole moiety, computational studies can map out the potential energy surface. nih.govacs.org

By locating the structures of reactants, transition states, and products, the activation energies (energy barriers) and reaction enthalpies can be calculated. nih.gov For instance, a study on the reaction of a naphthyl radical with molecular oxygen utilized high-level theory (G3(MP2,CC)//B3LYP/6-311G**) to investigate the potential energy surface, showing how different product channels are favored at different temperatures. nih.gov A similar approach could be applied to understand the thermal stability, decomposition pathways, or synthetic routes involving this compound, providing insights that are difficult to obtain experimentally.

Advanced Applications in Chemical Sciences and Materials Research

Applications in Homogeneous Catalysis

In homogeneous catalysis, the design of ligands is paramount for controlling the activity and selectivity of transition metal catalysts. The N-(2-Oxazolyl)-1-naphthylamine framework provides a bidentate chelation site that can effectively coordinate with metal centers, influencing the steric and electronic environment of the catalytic pocket.

The N-heterocyclic substituent on the 1-naphthylamine (B1663977) core serves as a powerful directing group in transition-metal-catalyzed reactions. The nitrogen atoms of the oxazolyl ring and the amino group can form a stable five-membered chelate ring with a metal center. This chelation brings the metal catalyst into close proximity to specific C-H bonds on the naphthalene (B1677914) ring, enabling regioselective transformations that would otherwise be difficult to achieve.

Derivatives of 1-naphthylamine, where the oxazolyl group is replaced by other N-containing heterocycles like picolinamide (B142947), have been extensively studied as directing groups for C-H functionalization. mdpi.com These N,N-bidentate directing groups are crucial for the catalytic cycle. mdpi.com For instance, N-(naphthalen-1-yl)picolinamide has been successfully employed in silver-catalyzed C4-H amination of the naphthalene ring system. mdpi.com The principle relies on the directing group's ability to coordinate with the metal, facilitating the activation of a specific C-H bond. This concept is directly applicable to the N-(2-oxazolyl) moiety, which offers a similar N,N-bidentate coordination environment. The stability and electronic properties of the resulting metallacycle intermediate are key to the catalyst's efficacy.

Furthermore, chiral oxazoline (B21484) ligands, often derived from amino acids, are staples in asymmetric catalysis. When combined with a naphthalene framework, they can create a rigid and well-defined chiral environment around the metal center, making them promising candidates for enantioselective transformations. Chiral ligands such as 2,6-bis(4-isopropyl-2-oxazolidin-2-yl)pyridine (PyBOX) have been used with metal triflates to achieve high endo-selectivity and enantiomeric excess in cycloaddition reactions. thieme-connect.com

The primary role of this compound-type ligands in catalysis is to enforce selectivity—be it regioselectivity, chemoselectivity, or enantioselectivity.

Regioselectivity: As directing groups, these ligands excel at controlling the position of a chemical modification. Research on N-(naphthalen-1-yl)picolinamide demonstrates that C-H amination can be directed specifically to the C4 position of the naphthalene ring. mdpi.com In a study using Ag₂O as a catalyst, various 1-naphthylamine derivatives were aminated at room temperature with high yields, showcasing the power of the directing group to control regiochemistry. mdpi.com The reaction proceeds smoothly for a range of substrates, highlighting the robustness of this catalytic approach.

| Entry | Substrate Derivative | Product Yield (%) |

| 1 | N-(naphthalen-1-yl)picolinamide | 97 |

| 2 | N-(4-methylnaphthalen-1-yl)picolinamide | 70 |

| 3 | N-(4-methoxynaphthalen-1-yl)picolinamide | 67 |

| 4 | N-(4-phenylnaphthalen-1-yl)picolinamide | 50 |

| 5 | N-(4-bromonaphthalen-1-yl)picolinamide | 67 |

Table 1: Silver-Catalyzed C4-H Amination Yields for Various N-picolinoyl-1-naphthylamine Derivatives. This table illustrates the effectiveness of the N,N-bidentate directing group strategy in achieving high yields for the C4 amination of the naphthalene core under mild conditions. Data sourced from MDPI mdpi.com.

Chemoselectivity: In molecules with multiple reactive sites, a well-designed ligand-metal complex can selectively activate one functional group over others. For example, in the hydrogenation of nitroarenes containing other reducible groups (e.g., alkenes, carbonyls), catalysts with specific coordination environments can achieve high chemoselectivity for the nitro group reduction. Single-atom catalysts with tailored coordination spheres, such as Co₁-N₃P₁, have shown superior activity and >99% selectivity in these transformations. nih.gov The electronic properties imparted by the ligand system, such as that in this compound, are critical for tuning the catalyst's preference for a specific reaction site. nih.gov

Enantioselectivity: In asymmetric catalysis, chiral N-oxazolyl ligands are instrumental. Chiral ytterbium catalysts prepared from Yb(OTf)₃ and chiral binaphthol-amine combinations have been used for 1,3-dipolar cycloadditions, yielding products with excellent diastereoselectivities and enantioselectivities. thieme-connect.com The rigid structure of the ligand, enforced by the chelation, creates a chiral pocket that dictates the facial selectivity of the approaching substrate, leading to the preferential formation of one enantiomer.

Development as Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the naphthalene moiety, combined with the coordinating and electronic-modulating properties of the oxazolyl-amino substituent, makes this compound an excellent platform for designing fluorescent probes and chemical sensors. acs.orgrsc.org

Fluorescence in molecules like naphthalene originates from the relaxation of an electronically excited state to the ground state via the emission of a photon. The phenomenon is rooted in the molecule's π-conjugated electronic structure. researchgate.net

π-Conjugated System: The naphthalene ring consists of a fused pair of benzene (B151609) rings, creating an extended system of delocalized π-electrons. This delocalization results in closely spaced molecular orbitals, specifically a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Absorption and Emission: The molecule absorbs a photon of ultraviolet light, promoting an electron from the HOMO to the LUMO (a π→π* transition). After a brief period in the excited state, during which some energy may be lost through non-radiative processes, the electron returns to the ground state, emitting a photon of lower energy (longer wavelength). This emitted light is observed as fluorescence, typically in the UV-A or violet-blue region for unsubstituted naphthalene. acs.org

Influence of Substituents: Attaching substituents like the N-(2-oxazolyl)amino group dramatically modulates these properties. The amino group acts as an electron donor (D) and the oxazole (B20620) can have electron-accepting (A) characteristics, creating a D-π-A system. This can lead to an intramolecular charge transfer (ICT) character in the excited state, which often results in a significant red-shift (shift to longer wavelengths) of the emission and increased sensitivity of the fluorescence to the solvent polarity (solvatochromism). dntb.gov.ua

| Naphthalene Derivative | Excitation λ (nm) | Emission λ (nm) | Environment |

| Naphthalene | ~275 | ~320-350 | General |

| Benzene-based tripodal oxazoline (1a) | 272 | - | Acetonitrile acs.org |

| Naphthyl-substituted oxazoline (1c) | 282 | 320-340 | Acetonitrile acs.org |

| NDA (Naphthalene-based probe) | ~350 | ~510 (upon GSH binding) | HEPES buffer thno.org |

| MNDA (Naphthalene-based probe) | ~350 | ~510 (upon GSH binding) | HEPES buffer thno.org |

Table 2: Representative Spectroscopic Properties of Naphthalene-Based Fluorescent Systems. This table highlights how the core naphthalene fluorescence is modified by different substituents and how binding events can alter the emission profile, forming the basis for sensing applications. Data sourced from ACS Publications acs.org and Theranostics thno.org.

The process of designing a chemical sensor involves creating a system where a specific molecular recognition event triggers a measurable change in a signal, such as fluorescence. sci-hub.setaylorfrancis.com The this compound scaffold is well-suited for this purpose.

Molecular Recognition: This is the selective binding of the sensor molecule to a target analyte. researchgate.net The nitrogen atoms in the oxazoline and amine groups of this compound can act as binding sites for metal ions, protons, or other guest molecules through coordination or hydrogen bonding. acs.org

Signal Transduction: The binding event must be translated into an optical signal. In fluorescent sensors, this often occurs through mechanisms like:

Photoinduced Electron Transfer (PET): In a PET sensor, the fluorescence of the fluorophore (naphthalene) is initially "quenched" (turned off) by an electron transfer from a nearby donor group (like the amino or oxazoline nitrogen). When the target analyte binds to the donor group, it lowers the donor's energy level, preventing the electron transfer and "turning on" the fluorescence. acs.org Studies on benzene-based tripodal oxazolines have shown significant fluorescence enhancement upon binding ammonium (B1175870) ions, suggesting a disruption of a PET quenching pathway. acs.org

Fluorescence Quenching/Enhancement: Binding of an analyte can also cause fluorescence changes through other mechanisms. For example, binding a paramagnetic metal ion can quench fluorescence. Conversely, binding can rigidify the molecular structure, reducing non-radiative decay pathways and enhancing fluorescence intensity. rsc.org Oxazole-type fluorophores have been shown to exhibit a significant increase in fluorescence intensity upon interaction with nucleic acid G-quadruplex structures. rsc.org

Sensor Architecture: The core recognition unit can be engineered into more complex architectures to improve sensitivity and selectivity. rsc.org This can involve attaching it to polymers, embedding it in hydrogels, or grafting it onto nanoparticles to create robust and reusable sensing platforms. nih.gov

Integration into Functional Materials

The properties of this compound can be imparted to larger material systems by incorporating it as a functional monomer or end-group. This allows for the creation of materials with built-in catalytic activity, sensing capabilities, or unique photophysical behaviors.

An example of this integration is the synthesis of water-soluble A-B block copolymers using living cationic ring-opening polymerization. researchgate.net In one such approach, a polymerization initiator containing a naphthalene group, N-methyl-2-(1-naphthyl)-2-oxazolinium trifluoromethanesulfonate, is used. researchgate.net This initiator starts the polymerization of oxazoline monomers (e.g., 2-methyl-2-oxazoline), creating block copolymers with a naphthalene fluorescent label at one end. researchgate.net

These functional polymers exhibit interesting self-assembly properties in solution. In aqueous solutions, the hydrophobic blocks can aggregate to form micelles. The terminal naphthalene moiety's fluorescence serves as a powerful tool to study this process. The formation of intermolecular excimers (excited-state dimers) between naphthalene groups from different polymer chains, which have a distinct, red-shifted fluorescence compared to the monomer emission, can be monitored to understand the aggregation and dynamics of the micelle formation. researchgate.net This demonstrates how the spectroscopic properties of the naphthalene-oxazoline unit can be used to report on the behavior of a larger functional material.

Contribution to Organic Electronics and Optoelectronic Devices

The field of organic electronics leverages the diverse properties of carbon-based molecules and polymers to create novel electronic devices. This compound incorporates structural motifs—specifically the naphthylamine and oxazole groups—that are frequently found in materials developed for organic light-emitting diodes (OLEDs) and other optoelectronic applications.

Potential as a Hole Transport Material (HTM): Naphthylamine derivatives are a cornerstone in the development of hole transport materials, which are crucial for the efficient operation of multilayer OLEDs and perovskite solar cells. These materials facilitate the movement of positive charge carriers (holes) from the anode towards the emissive layer. The nitrogen atom in the amine group of this compound can stabilize a positive charge, a key characteristic for effective hole transport. The extended π-conjugated system of the naphthalene group further aids in charge delocalization and mobility. While direct measurements for this compound are not widely published, related naphthyridine-based compounds have been theoretically designed and shown to possess appropriate energy levels and hole mobility for use in perovskite solar cells.

Role in Emissive Layers: The combination of a naphthalene derivative with a heterocyclic ring like oxazole is a known strategy for creating fluorescent emitters, particularly for the challenging deep-blue region of the visible spectrum. Patent literature reveals that naphthalene derivatives are suitable as light-emitting materials due to their inherent fluorescence, often emitting blue light. Similarly, oxazole-based chromophores are investigated as efficient deep-blue emitters for OLEDs. The structure of this compound, featuring both moieties, suggests its potential as a blue-light-emitting dopant or a primary emitter in an OLED emissive layer. The weak electron-accepting nature of the oxazole ring combined with the electron-donating tendency of the naphthylamine group can form a donor-acceptor structure, which is a common design principle for tuning the emission wavelength and efficiency of organic emitters.

Inclusion in Patented Formulations: The potential of this compound is underscored by its inclusion in the broader chemical space described in patents for organic electronic materials. Patents for charge-transporting molecular glass mixtures and materials for OLEDs often list oxazole and fused aromatic rings (like naphthalene) as key structural components for building blocks of hole transporting, electron transporting, or luminescent layers. This suggests that this compound is recognized as a potentially valuable intermediate or component in the fabrication of next-generation organic electronic devices.

| Property / Role | Structural Basis | Potential Application | Supporting Evidence Context |

|---|---|---|---|

| Hole Transport | Naphthylamine Moiety | Hole Transport Layer (HTL) in OLEDs, Perovskite Solar Cells | Naphthylamine derivatives are widely used as HTMs. The nitrogen atom and naphthalene rings support hole mobility. |

| Blue Emitter | Naphthalene & Oxazole Combination | Emissive Layer (EML) in OLEDs | Related naphthalene derivatives emit blue fluorescence. Oxazole-based chromophores are known deep-blue emitters. |

| Molecular Glass Component | Fused Aromatic Heterocyclic Structure | Solution-Processable Electronic Layers | Patents describe the use of oxazole and multicyclic aromatic groups in forming amorphous, non-crystallizable films for organic electronics. |

Supramolecular Assembly and Recognition Studies

Following a comprehensive review of available scientific literature and patent databases, no specific research findings or detailed studies on the involvement of this compound in supramolecular assembly or molecular recognition were identified. Therefore, this section is omitted to strictly adhere to the provided instructions.

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of N-aryl-2-aminooxazoles, including N-(2-Oxazolyl)-1-naphthylamine, represents a key area for methodological improvement. Traditional methods for constructing similar N-aryl bonds, such as the reaction between a naphthol and an aniline (B41778) derivative, can require high temperatures (173°C to 230°C) and may result in yields that, while high (e.g., 94%), could be improved with more modern techniques. prepchem.com Another established process involves reacting aniline and 1-naphthylamine (B1663977) at high temperatures (100-400°C) and pressures above atmospheric, using catalysts like boron and fluorine-containing compounds or various acids. google.com

Future research is focused on developing milder, more efficient, and selective catalytic systems. For instance, transition-metal-catalyzed C-N cross-coupling reactions, which have become a cornerstone of modern organic synthesis, offer a promising avenue. acs.org Methodologies such as the silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives demonstrate the potential for regioselective functionalization at room temperature, avoiding harsh conditions. mdpi.com Exploring similar catalytic approaches for the direct coupling of 1-naphthylamine with 2-aminooxazole precursors could significantly enhance efficiency. The development of catalysts based on earth-abundant metals and the use of greener solvents are also critical directions for making the synthesis more sustainable and cost-effective.

Design and Synthesis of Advanced Functional Derivatives with Tunable Properties

The structural scaffold of this compound, which combines the rigid, electron-rich naphthalene (B1677914) ring with the heterocyclic oxazole (B20620) moiety, provides a versatile platform for designing advanced functional derivatives. The properties of these new molecules can be fine-tuned by introducing specific substituents onto either the naphthalene or oxazole rings.

For example, the synthesis of thiazolidinone derivatives from 4-nitro-1-naphthylamine (B40213) has yielded compounds with significant antimicrobial properties. nih.gov This suggests that incorporating nitro groups or other electron-withdrawing functionalities onto the naphthalene core of this compound could be a strategy for developing new bioactive agents. Similarly, the synthesis of complex benzoxazole (B165842) derivatives has led to compounds with promising antimicrobial activity against various bacterial and fungal strains. nih.gov By analogy, modifying the oxazole ring or creating more complex heterocyclic systems appended to the naphthylamine core could unlock novel biological activities. The introduction of different functional groups can alter the molecule's electronic properties, solubility, and ability to interact with biological targets or other materials.

| Derivative Class | Starting Naphthylamine | Key Reagents | Resulting Properties |

| Thiazolidinones nih.gov | 4-Nitro-1-naphthylamine | Thiazolidinone precursors, nitrofuran/nitrobenzene aldehydes | Antibacterial and antifungal |

| Benzoxazoles nih.gov | (Related o-aminophenol) | Chloroacetic acid, carbon disulfide, substituted aldehydes | Antimicrobial |

| Azo Dyes repec.org | Aniline (diazotized) | 2-Naphthol | Colorimetric and antimicrobial |

| Phenyl-substituted prepchem.com | β-Naphthol | Aniline, phosphorous acid | Chemical intermediate, antioxidant |

Integration of Computational and Experimental Approaches for Predictive Design

The synergy between computational modeling and experimental validation is becoming indispensable for the rational design of new molecules and the elucidation of complex chemical processes. For naphthylamine derivatives, quantum chemical calculations, particularly Density Functional Theory (DFT), have been effectively used to understand reaction mechanisms and thermochemistry. nih.govresearchgate.net

In a study on the reaction of 2-naphthylamine (B18577) with methanal, DFT calculations were performed to clarify the decomposition and condensation pathways of the resulting aminals and imines. researchgate.netmdpi.com These computational insights, combined with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, allowed for the precise characterization of intermediates and by-products that were difficult to isolate. nih.govmdpi.com This integrated approach revealed that methanal behaves more like a highly electron-deficient oxo-compound rather than a simple aldehyde in these reactions. researchgate.net

Applying this dual strategy to this compound can accelerate the discovery of new derivatives. Computational screening can predict the electronic, steric, and spectroscopic properties of proposed structures, allowing researchers to prioritize the synthesis of candidates with the most promising characteristics for specific applications. This predictive power reduces the trial-and-error nature of traditional chemical synthesis, saving time and resources.

Predicted Collision Cross Section Data for this compound

The following table, derived from computational predictions, shows the predicted collision cross section (CCS) values for different adducts of the parent compound. Such data is crucial for analytical techniques like ion mobility-mass spectrometry. uni.lu

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]+ | 211.08660 | 141.4 |

| [M+Na]+ | 233.06854 | 151.2 |

| [M-H]- | 209.07204 | 149.1 |

| [M+NH4]+ | 228.11314 | 160.0 |

| [M+K]+ | 249.04248 | 148.0 |

| [M]+ | 210.07877 | 143.5 |

Potential for Emerging Research Areas in Material Science and Catalysis

The unique photophysical and electronic properties inherent to the naphthalene moiety suggest that this compound and its derivatives could find applications in material science. Naphthalene-based compounds are known for their fluorescence and are often incorporated into organic light-emitting diodes (OLEDs), molecular sensors, and photofunctional materials. The oxazole ring can further modulate these electronic properties and provide a site for coordination with metal ions, opening possibilities for creating novel metal-organic frameworks (MOFs) or sensory materials.

In the field of catalysis, the naphthylamine scaffold is a key component of highly effective chiral ligands. For instance, BINOL (1,1'-bi-2-naphthol) derivatives, which share the binaphthyl core, are extensively used in asymmetric catalysis. researchgate.net The development of this compound-based ligands could lead to new catalysts for a range of chemical transformations. Transition metal complexes incorporating ligands with nitrogen and oxygen donor atoms, such as those present in the subject compound, have shown significant catalytic activity in reactions like olefin epoxidation and polymerization. mdpi.com The exploration of iridium and ruthenium complexes with N-heterocyclic carbene (NHC) ligands for N-alkylation reactions further highlights the potential for amine-based structures to serve as platforms for advanced catalyst design. acs.org

Q & A

Basic Questions

Q. What are the common synthetic routes for N-(2-Oxazolyl)-1-naphthylamine, and how can reaction conditions be optimized?

- Synthetic Routes :

- Schiff Base Formation : React 1-naphthylamine with an oxazole-containing aldehyde under reflux in methanol or ethanol for 5–6 hours. This method is analogous to the synthesis of (E)-N-(3,4-dimethoxybenzylidene)naphthalen-1-amine, where reflux conditions ensure efficient imine bond formation .

- Electrochemical Polymerization : While not directly reported for this compound, poly-(1-naphthylamine) derivatives are synthesized via electrochemical oxidation in acetonitrile using platinum electrodes, suggesting potential applicability for oxazole-functionalized variants .

- Optimization Strategies :

- Solvent Choice : Polar solvents (e.g., methanol, ethanol) enhance reaction rates for condensation reactions .

- Catalysts : Acidic or basic catalysts (e.g., acetic acid, p-toluenesulfonic acid) can accelerate imine formation.

- Temperature : Reflux conditions (~80°C) are critical for driving reactions to completion .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- UV-Vis Spectroscopy : Identifies π→π* transitions in the aromatic and oxazole moieties, with absorbance typically observed between 250–400 nm .

- FT-IR : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for the oxazole ring and N-H stretches at ~3300 cm⁻¹) .

- ¹H-NMR : Resolves proton environments; for example, aromatic protons in naphthyl groups appear as multiplet signals at δ 7.2–8.5 ppm, while oxazole protons resonate at δ 7.0–8.0 ppm .

- X-ray Crystallography : For unambiguous structural determination, though not explicitly cited in the evidence, analogous compounds like Tsuda's Reagent (N-(2-diethylaminoethyl)-1-naphthylamine oxalate) are characterized via crystallography .

Q. What are the key considerations for handling and storing this compound in laboratory settings?

- Toxicity : Naphthylamine derivatives are hazardous; 2-naphthylamine is a known carcinogen. Use fume hoods, gloves, and PPE to minimize exposure .

- Stability : Store in airtight containers at 2–8°C to prevent oxidation or degradation. Light-sensitive compounds should be kept in amber glass .

- Waste Disposal : Follow protocols for aromatic amines, including neutralization and incineration .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) aid in understanding the stereochemical outcomes of this compound synthesis?

- Stereochemical Analysis :

- Quantum calculations predict preferred coupling sites (e.g., N–C(4) vs. N–C(5) in poly-(1-naphthylamine)) by comparing heats of formation for possible intermediates .

- DFT can model the planarity of conjugated systems, identifying energetically favorable coupling pathways for oxazole-naphthylamine hybrids .

- Mechanistic Insights :

- Transition state modeling clarifies reaction kinetics, such as the preference for one-electron oxidation mechanisms in naphthylamine derivatives (e.g., cytochrome P450-catalyzed pathways) .

Q. What experimental strategies resolve contradictions in oxidation mechanism studies of naphthylamine derivatives?

- Contradiction : Early studies proposed multi-electron oxidation, but recent data support a one-electron model for 1-naphthylamine (1-NA) and 2-naphthylamine (2-NA) .

- Resolution Methods :

- Isotopic Labeling : Use ¹⁵N or deuterated analogs to track electron transfer pathways.

- Electrochemical Analysis : Cyclic voltammetry identifies oxidation potentials and intermediates (e.g., radical cations in acetonitrile) .

- Theoretical-Experimental Correlation : Compare ab initio charge distribution calculations with experimental oxidation rates to validate mechanisms .

Q. What methodologies are employed to evaluate the biological activity of this compound derivatives?

- Antimicrobial Assays :

- MIC Testing : Measure minimum inhibitory concentrations against bacterial/fungal strains using broth microdilution (e.g., comparable to oxadiazole derivatives in ).

- Anticancer Screening :

- MTT Assay : Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) and compare with controls like doxorubicin .

- Fluorescence-Based Applications :

- Probe Design : Utilize the compound’s photophysical properties (e.g., Stokes shift, quantum yield) for detecting biomolecules like nitrotyrosine, as seen in Tsuda's Reagent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.